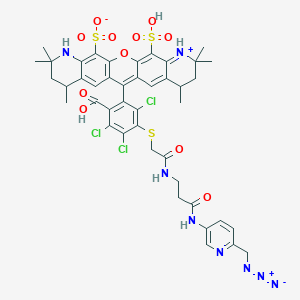
APDye 546 Picolyl Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 546 Picolyl Azide is an advanced fluorescent probe that incorporates a copper-chelating motif to raise the effective concentration of copper (I) at the reaction site. This compound is used to boost the efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction, resulting in faster and more biocompatible labeling. It is water-soluble and pH-insensitive from pH 4 to pH 10, with absorption and emission maxima at 554 and 570 nanometers, respectively .
Preparation Methods
The synthesis of APDye 546 Picolyl Azide involves the incorporation of a copper-chelating motif into the azide probe. This is achieved through a series of chemical reactions that introduce the picolyl group into the azide structure. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
APDye 546 Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition reactions. This reaction is facilitated by the copper-chelating motif, which raises the effective concentration of copper (I) at the reaction site. Common reagents used in these reactions include copper sulfate and tris(3-hydroxypropyltriazolylmethyl)amine. The major product formed from these reactions is a stable triazole linker .
Scientific Research Applications
APDye 546 Picolyl Azide is widely used in scientific research for its advanced fluorescent properties. It is commonly used in imaging and flow cytometry for the detection of low abundance alkyne-tagged biomolecules. The compound’s high sensitivity and reduced cell toxicity make it valuable for the detection of low abundance targets or living system imaging. It is also used in the labeling of antibodies, peptides, proteins, tracers, and amplification substrates .
Mechanism of Action
The mechanism of action of APDye 546 Picolyl Azide involves the copper-catalyzed azide-alkyne cycloaddition reaction. The copper-chelating motif in the compound raises the effective concentration of copper (I) at the reaction site, enhancing the efficiency of the reaction. This results in faster and more biocompatible labeling, with reduced cell toxicity and increased sensitivity .
Comparison with Similar Compounds
APDye 546 Picolyl Azide is similar to other fluorescent probes such as Alexa Fluor 546 Picolyl Azide, TAMRA, CF 543, and MB 543. its unique copper-chelating motif sets it apart by significantly improving the efficiency and biocompatibility of the copper-catalyzed azide-alkyne cycloaddition reaction. This makes it a superior choice for applications requiring high sensitivity and reduced cell toxicity .
Properties
Molecular Formula |
C43H43Cl3N8O11S3 |
|---|---|
Molecular Weight |
1050.4 g/mol |
IUPAC Name |
13-[5-[2-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-2-oxoethyl]sulfanyl-2-carboxy-3,4,6-trichlorophenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |
InChI |
InChI=1S/C43H43Cl3N8O11S3/c1-18-13-42(3,4)52-34-22(18)11-24-28(25-12-23-19(2)14-43(5,6)53-35(23)40(68(62,63)64)37(25)65-36(24)39(34)67(59,60)61)29-30(41(57)58)31(44)33(46)38(32(29)45)66-17-27(56)48-10-9-26(55)51-21-8-7-20(49-15-21)16-50-54-47/h7-8,11-12,15,18-19,52H,9-10,13-14,16-17H2,1-6H3,(H,48,56)(H,51,55)(H,57,58)(H,59,60,61)(H,62,63,64) |
InChI Key |
QAOGSMWGFAWALM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C(=C(C(=C6Cl)SCC(=O)NCCC(=O)NC7=CN=C(C=C7)CN=[N+]=[N-])Cl)Cl)C(=O)O)S(=O)(=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















